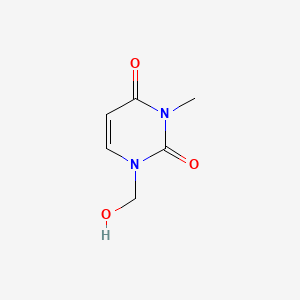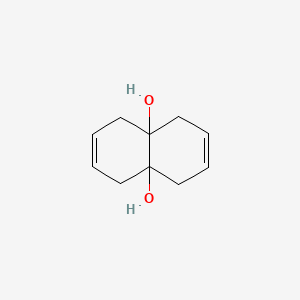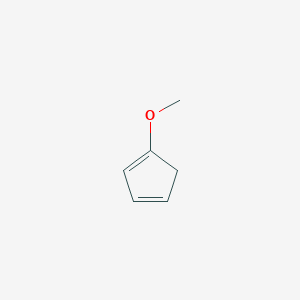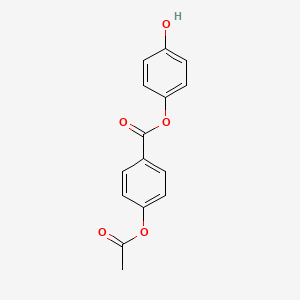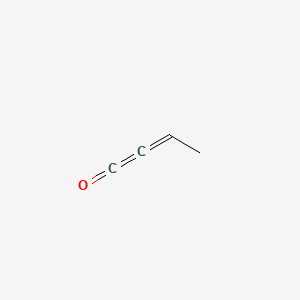
1,2-Butadienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Butadienone, also known as methyl allene, is an organic compound with the formula CH₂=C=CHCH₃. It is an isomer of 1,3-butadiene, a common monomer used to make synthetic rubber. This compound is a colorless, flammable gas and is one of the simplest substituted allenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Butadienone can be synthesized through various methods. One common approach involves the dehydrogenation of butenes. This process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from the butene molecules .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons to produce ethylene. The C4-fraction obtained by cracking and separated by distillation consists of many compounds, predominantly 1,3-butadiene, isobutene, and 1-butene. This compound comprises less than 1% of this mixture and is partially purified by extraction with N-methylpyrrolidone .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Butadienone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are frequently used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
1,2-Butadienone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: While not commonly used directly in medicine, its derivatives and reaction products are of interest for developing new pharmaceuticals.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,2-butadienone exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The compound’s double bonds allow it to undergo addition reactions, where new atoms or groups are added to the molecule. This reactivity makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
1,3-Butadiene: An isomer of 1,2-butadienone, commonly used in the production of synthetic rubber.
Isoprene: Another diene used in the production of natural rubber.
Chloroprene: Used in the production of neoprene rubber.
Uniqueness: this compound is unique due to its structure, which features a cumulated diene system (two double bonds adjacent to each other). This structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its isomers .
Propiedades
Número CAS |
78957-08-1 |
|---|---|
Fórmula molecular |
C4H4O |
Peso molecular |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2H,1H3 |
Clave InChI |
YWAAKSBJISUYNU-UHFFFAOYSA-N |
SMILES canónico |
CC=C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


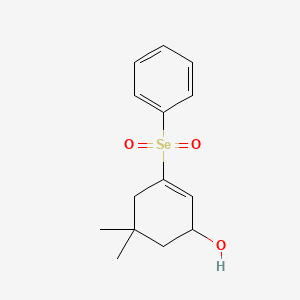
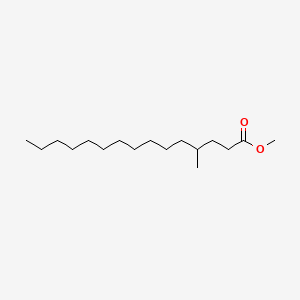
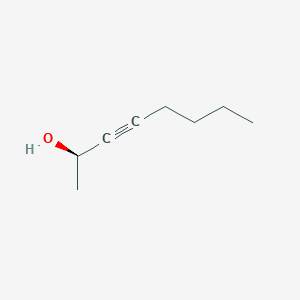


![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
